Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a trifluoromethyl group at the 4-position and an ethyl ester group at the 2-position of the quinoline ring. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development.
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have various pharmacological applications .
Mode of Action
Quinoline derivatives are known to exhibit antiseptic, antipyretic, and antiperiodic actions .
Biochemical Pathways
It’s worth noting that quinoline derivatives are involved in a variety of biological activities .
Result of Action
One study suggests that a similar compound, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, exhibits moderate cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(trifluoromethyl)quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate in the presence of a catalyst, such as polyphosphoric acid, to form the quinoline ring . The reaction conditions often require heating and an inert atmosphere to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinine: Another antimalarial compound with a methoxy group instead of a trifluoromethyl group.
Tafenoquine: A newer antimalarial agent with a trifluoromethyl group at a different position on the quinoline ring.
These compounds share the quinoline core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)11-7-9(13(14,15)16)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSCMZAPILVWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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